molecular formula C13H20N2O B1599946 (2-Morpholin-4-YL-1-phenylethyl)methylamine CAS No. 863204-01-7

(2-Morpholin-4-YL-1-phenylethyl)methylamine

Cat. No. B1599946
CAS RN: 863204-01-7
M. Wt: 220.31 g/mol
InChI Key: FMZRRIHWLOAPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Morpholin-4-YL-1-phenylethyl)methylamine” is a substituted aromatic amine that contains a morpholine ring and a phenylethyl group . It is commonly used in organic synthesis and medicinal chemistry as a building block for the synthesis of various pharmaceuticals and biologically active molecules .


Molecular Structure Analysis

The molecular formula of “(2-Morpholin-4-YL-1-phenylethyl)methylamine” is C13H20N2O . It has an average mass of 220.311 Da and a monoisotopic mass of 220.157562 Da . The structure includes a morpholine ring, a phenylethyl group, and a methylamine group .


Physical And Chemical Properties Analysis

“(2-Morpholin-4-YL-1-phenylethyl)methylamine” has a density of 1.0±0.1 g/cm3, a boiling point of 322.8±32.0 °C at 760 mmHg, and a flash point of 149.0±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.12 .

Mechanism of Action

The mechanism of action of “(2-Morpholin-4-YL-1-phenylethyl)methylamine” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

“(2-Morpholin-4-YL-1-phenylethyl)methylamine” is classified as an irritant . It has hazard statements H314-H318, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 .

Future Directions

The future directions of “(2-Morpholin-4-YL-1-phenylethyl)methylamine” would depend on its applications in organic synthesis and medicinal chemistry. As a building block for various pharmaceuticals and biologically active molecules, its use could expand with the development of new synthetic methods and medicinal chemistry strategies .

properties

IUPAC Name

N-methyl-2-morpholin-4-yl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-13(12-5-3-2-4-6-12)11-15-7-9-16-10-8-15/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZRRIHWLOAPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408924
Record name N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Morpholin-4-YL-1-phenylethyl)methylamine

CAS RN

863204-01-7
Record name N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Morpholin-4-YL-1-phenylethyl)methylamine
Reactant of Route 2
Reactant of Route 2
(2-Morpholin-4-YL-1-phenylethyl)methylamine
Reactant of Route 3
Reactant of Route 3
(2-Morpholin-4-YL-1-phenylethyl)methylamine
Reactant of Route 4
Reactant of Route 4
(2-Morpholin-4-YL-1-phenylethyl)methylamine
Reactant of Route 5
(2-Morpholin-4-YL-1-phenylethyl)methylamine
Reactant of Route 6
Reactant of Route 6
(2-Morpholin-4-YL-1-phenylethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.